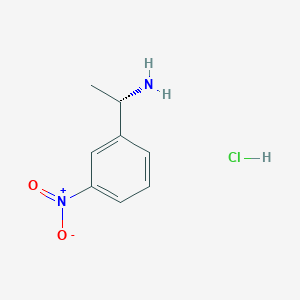
(2-Chloro-6-fluoroquinolin-3-yl)methanol
Overview
Description
(2-Chloro-6-fluoroquinolin-3-yl)methanol, also known as C6FQM, is a fluorinated quinoline derivative that has been used in various scientific research applications. It is a versatile compound that can be used to study the mechanism of action of various biological processes and to explore biochemical and physiological effects. The synthesis method of C6FQM is relatively simple and cost-effective, making it a useful tool for laboratory experiments.
Scientific Research Applications
Antibacterial Properties
- Ciprofloxacin Methanol Hemisolvate : The compound ciprofloxacin, related to (2-Chloro-6-fluoroquinolin-3-yl)methanol, shows antibacterial properties as a fluoroquinolone. This molecule exists as a zwitterion in the solid state with a methanol molecule disordered across a twofold rotation axis (Li et al., 2006).
Synthesis and Antimicrobial Potency
- Quinoline Based Derivatives with Antimicrobial Activity : A study synthesized a series of compounds related to this compound, showing broad-spectrum antimicrobial activity against various pathogens, suggesting their potential as new lead molecules in antimicrobial research (Desai et al., 2012).
Impact on Surface Potential and Tension
- Halogen Derivatives and Surface Properties : Research on isomeric halogen derivatives, including 6-fluoroquinoline, indicates their influence on the surface potential and tension of aqueous solutions, which can be relevant in material science and surface chemistry applications (Kamieński et al., 1967).
Fluorescence in Biomedical Analysis
- Novel Fluorophore for Biomedical Analysis : A study on 6-Methoxy-4-quinolone, similar in structure to this compound, highlights its strong fluorescence and stability in various pH ranges, making it suitable for biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Charge Density and Intermolecular Interactions
- Charge Density Analysis in Related Compounds : Analysis of the charge density distribution in compounds like 2-chloro-3-quinolinyl methanol provides insights into short Cl···Cl interactions, which can be vital for understanding molecular structures and interactions (Hathwar & Guru Row, 2010).
Photocyclization in Organic Chemistry
- Photocyclization of Aryl-substituted Derivatives : A study investigating the photocyclization of aryl-substituted derivatives, related to this compound, contributes to organic chemistry by understanding steric effects in the cyclization process from the excited-state isomer (Sakurai et al., 2003).
Photophysical Properties in Novel Derivatives
- Chloroquinoline Based Chalcones for Photophysical Properties : Novel chloroquinoline based chalcones containing 1,2,3-triazole moiety show significant photophysical properties, offering potential applications in material science and photonics (Singh et al., 2015).
Antimalarial Applications
- Antimalarials Derived from Quinoline : The synthesis of 2-vinylogs of substituted 2-aryl-4-quinoline amino alcohols indicates the potential use of such compounds, including this compound, in antimalarial treatments (Lutz & Sanders, 1976).
Methanol's Effect on Lipid Dynamics
- Impact of Methanol on Lipid Dynamics : A study highlights how methanol affects lipid dynamics, which is crucial for understanding the behavior of transmembrane proteins and biological membranes, offering insights into biomedical research (Nguyen et al., 2019).
Selective Fluorescent Chemosensor Design
- Fluorescent Sensing of Metal Ions : The design of a 8-hydroxyquinoline-based chemosensor demonstrates selective fluorescent sensing for Cd(2+), showcasing the potential for environmental monitoring and analytical applications (Tang et al., 2008).
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have been used as inhibitors of various enzymes . They exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline derivatives are known to interact with their targets by inhibiting enzyme activity . The presence of a fluorine atom in the quinoline structure is known to enhance the biological activity of the compounds .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad-spectrum activity .
Pharmacokinetics
Quinoline derivatives are generally known for their good pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .
properties
IUPAC Name |
(2-chloro-6-fluoroquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLWQCOYLXZRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444366 | |
| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017403-67-6 | |
| Record name | (2-chloro-6-fluoroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)
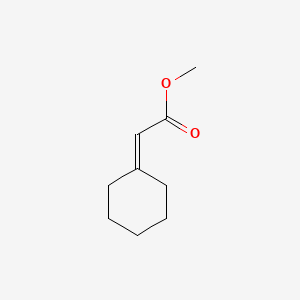
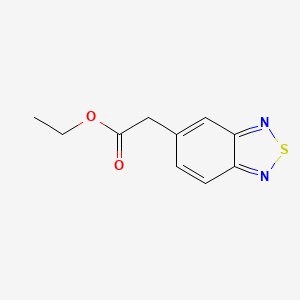
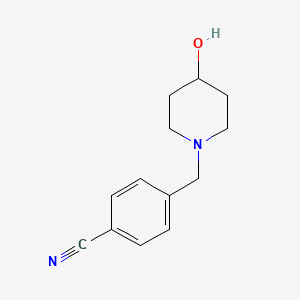
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)
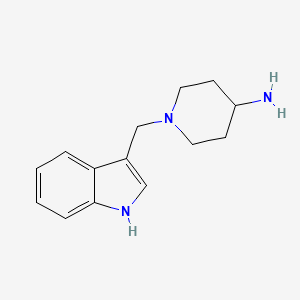
![1-Chloro-4-[(3-methylbut-2-EN-1-YL)sulfanyl]benzene](/img/structure/B1600566.png)

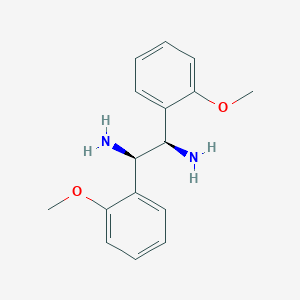

![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)
